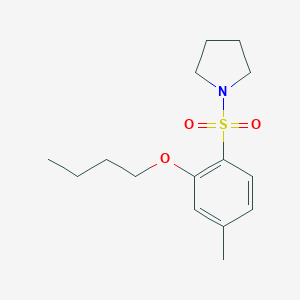
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPB belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the brain. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy, migraine, and other neurological disorders.
In cancer biology, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This inhibition is thought to be due to the ability of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide to interfere with the function of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is thought to be related to its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in cells, and its inhibition can lead to changes in pH that can affect cellular processes such as proliferation, apoptosis, and migration. 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, and its inhibition of this enzyme is thought to underlie many of its biological effects.
Biochemical and Physiological Effects
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, changes in pH, and inhibition of cancer cell proliferation. In addition, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and migraine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potent inhibition of carbonic anhydrase activity, which makes it a useful tool for studying the role of this enzyme in various cellular processes. In addition, the synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is relatively straightforward, and the compound can be obtained in high yields and purity.
One limitation of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood, which may limit its use in some areas of research.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, including further studies of its mechanism of action, its potential therapeutic effects in neurological disorders and cancer, and its use as a tool for studying carbonic anhydrase activity. In addition, the development of new analogs of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide may lead to the discovery of compounds with even greater potency and selectivity for carbonic anhydrase inhibition.
Synthesemethoden
The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with pentyloxyamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-pyridinecarboxaldehyde to yield 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been described in detail in several research articles, and the compound can be obtained in high yields and purity.
Eigenschaften
Produktname |
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H21BrN2O3S |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
4-bromo-3-pentoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21BrN2O3S/c1-2-3-4-10-23-17-11-15(7-8-16(17)18)24(21,22)20-13-14-6-5-9-19-12-14/h5-9,11-12,20H,2-4,10,13H2,1H3 |
InChI-Schlüssel |
DLMOHHKUZYFJCV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















